molecular formula C12H22O3 B1327836 Ethyl 7-oxodecanoate CAS No. 73276-75-2

Ethyl 7-oxodecanoate

Cat. No. B1327836
CAS RN: 73276-75-2
M. Wt: 214.3 g/mol
InChI Key: KVJDBWMBTHGWQT-UHFFFAOYSA-N
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Description

Ethyl 7-oxodecanoate is a chemical compound with the molecular formula C12H22O3 . It has a molecular weight of 214.3 and appears as a colorless oil .


Synthesis Analysis

The synthesis of esters like Ethyl 7-oxodecanoate can be accomplished in several ways . One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The InChI code for Ethyl 7-oxodecanoate is 1S/C12H22O3/c1-3-8-11(13)9-6-5-7-10-12(14)15-4-2/h3-10H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 7-oxodecanoate is a colorless oil . It has a molecular weight of 214.3 and a molecular formula of C12H22O3 .

Scientific Research Applications

Synthesis of Macrocyclic Systems

Ethyl 2-oxocyclododecanecarboxylate has been utilized as a key intermediate in the synthesis of macrocyclic systems, which incorporate fused or exocyclic nitrogen heterocycles of different ring sizes. This approach is significant in creating complex molecular structures (Zoorob, Elsherbini, & Hamama, 2012).

Preparation of Specific Carboxylates

The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a compound with potential pharmaceutical significance, involves a process starting from a similar ethyl ester compound (Kiely, 1991).

Pheromone Synthesis

Ethyl (7S)-10-hydroxy-7-methyldecanoate, a compound related to ethyl 7-oxodecanoate, has been synthesized for use in creating pheromones for various insects. This research is crucial for understanding insect behavior and potentially controlling pest populations (Lamers, Rusu, Wijnberg, & Groot, 2003).

Synthesis of Ethyl Esters

Research on the synthesis of ethyl 7-chloro-2-oxoheptylate, a related compound, highlights the potential of these esters in pharmaceutical synthesis, especially as intermediates in complex chemical processes (Xin-zhi, 2006).

Stability in Forensic Applications

Studies on the stability of ethyl sulfate, a metabolite of ethanol, are important in forensic science. Understanding the stability of such compounds aids in determining the history of ethanol consumption, which can be critical in forensic investigations (Halter, Laengin, Al-Ahmad, Wurst, Weinmann, & Kuemmerer, 2009).

properties

IUPAC Name

ethyl 7-oxodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-3-8-11(13)9-6-5-7-10-12(14)15-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJDBWMBTHGWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645672
Record name Ethyl 7-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxodecanoate

CAS RN

73276-75-2
Record name Ethyl 7-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Tahara, K Hosokawa, J Mizutani - Agricultural and Biological …, 1980 - Taylor & Francis
… The thus prepared ethyl 7oxodecanoate (bp 149~ 152Cj17 mm Hg) and ethyl 7-oxododecanoate (bp 153 ~ 155Cj7 ~ 8 mm Hg) were hydrolyzed and reduced with NaBH4 to give dl-I (…
Number of citations: 9 www.tandfonline.com
SM Treacy - 2022 - search.proquest.com
Organic methods development has long dictated the molecular scaffolds available to the pharmaceutical and fine chemical synthesis industries. Photoredox catalysis has emerged as a …
Number of citations: 2 search.proquest.com

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